2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide
Description
Its structure features a benzamide moiety linked via an ethyl chain to a pyrazolo[3,4-d]pyrimidine core substituted with a pyrrolidin-1-yl group at the 4-position. The pyrrolidine ring may enhance solubility and receptor interactions, while the benzamide group contributes to lipophilicity and binding affinity.
Properties
IUPAC Name |
2-methyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-6-2-3-7-15(14)19(26)20-8-11-25-18-16(12-23-25)17(21-13-22-18)24-9-4-5-10-24/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOIQVCSMRLGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that binds to compounds known as opioids. This receptor plays a crucial role in pain perception, stress response, and mood regulation.
Mode of Action
This compound acts as a high-affinity antagonist for the κ-opioid receptor. An antagonist is a substance that blocks or reduces the activity of a receptor. In this case, the compound binds to the KOR and inhibits its activity, preventing the receptor from producing its typical response.
Biochemical Pathways
The κ-opioid receptor is part of the opioid signaling pathway , which is involved in pain perception, stress response, and mood regulation. By acting as an antagonist, this compound can affect these processes by reducing the activity of the KOR.
Pharmacokinetics
The compound demonstrated in vivo activity, suggesting it has suitable pharmacokinetic properties for in vivo studies.
Result of Action
The compound demonstrated antidepressant-like efficacy in a mouse forced-swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference. These results suggest that the compound could have potential therapeutic applications in the treatment of depression and addiction disorders.
Comparison with Similar Compounds
Core Heterocyclic Modifications
a. Pyrazolo[3,4-d]pyrimidine Derivatives
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Core Modification: Replaces the pyrrolidinyl group with a phenyl ring and fuses a thieno[3,2-d]pyrimidine moiety. Synthesis: Uses Vilsmeier–Haack reagent and ammonium carbonate, achieving an 82% yield .
- Compounds 2u, 2v, 2w, 2x ():
- Core Modification : Retain the pyrazolo[3,4-d]pyrimidine core but substitute with thio-linked benzo[d]thiazole or biotinylated groups.
- Synthesis Yields : Range from 39% (2v) to 92% (2w), suggesting steric or electronic challenges in derivatization .
- Functional Impact : Thioether linkages (e.g., in 2u) may improve metabolic stability compared to the ethyl-benzamide linker in the target compound.
b. Pyrido[1,2-a]pyrimidinone Derivatives ():
- Core Modification: Replace pyrazolo[3,4-d]pyrimidine with pyrido[1,2-a]pyrimidinone.
- Substituents : Piperazine or methylpiperazine groups at the 7-position.
Substituent Analysis
Key Observations :
- The target compound’s pyrrolidinyl group offers a compact, basic substituent, contrasting with the bulky thieno fusion in or extended side chains in .
- Lower yields in (e.g., 39% for 2v) highlight synthetic challenges with complex substituents, whereas the target’s simpler structure may allow more efficient synthesis.
Physicochemical and Pharmacokinetic Properties
- Solubility: The pyrrolidine ring in the target compound may improve aqueous solubility compared to phenyl or thieno substituents (), which are more hydrophobic.
- Metabolic Stability : Ethyl-benzamide linkages (target) are prone to esterase-mediated hydrolysis, whereas thioether bonds () resist enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
